3-(2,3-Difluorophenyl)-2-fluorobenzoic acid
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Overview
Description
3-(2,3-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound. The presence of fluorine atoms in its structure makes it a compound of interest in various fields, including medicinal chemistry and materials science. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and altered electronic characteristics, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex fluorinated aromatic compounds.
Industrial Production Methods
Industrial production of 3-(2,3-Difluorophenyl)-2-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using boronic acid derivatives and halogenated aromatic compounds. The reaction conditions are optimized to achieve high yields and purity, often involving the use of palladium catalysts and specific ligands to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,3-Difluorophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design due to its unique electronic properties and metabolic stability.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)-2-fluorobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by altering the electronic distribution within the molecule. This can lead to specific interactions with biological targets, influencing pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylacetic acid: Another fluorinated aromatic compound with similar structural features.
2,3-Difluorophenyl)-2-fluorobenzamide: A related compound with an amide functional group instead of a carboxylic acid.
Uniqueness
3-(2,3-Difluorophenyl)-2-fluorobenzoic acid is unique due to its specific arrangement of fluorine atoms, which can impart distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
3-(2,3-difluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-6-2-4-8(12(10)16)7-3-1-5-9(11(7)15)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQJMJDXJAQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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